![molecular formula C11H16N2O4S2 B5887370 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine](/img/structure/B5887370.png)
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Overview
Description
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine, also known as MPS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPS is a piperazine derivative that contains two sulfone groups, making it a highly polar and water-soluble compound.
Scientific Research Applications
Analytical Method Development
- A method using automated pre-column chemical derivatization and high-performance liquid chromatography (HPLC) with fluorescence detection was developed for determining a compound related to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine in human plasma. This method is significant for its sensitivity and selectivity in bioanalytical contexts (Kline, Kusma, & Matuszewski, 1999).
Synthesis and Evaluation for Cognitive Disorders
- Novel derivatives of 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine have been synthesized and evaluated as 5-HT6 receptor ligands, showing potential for treating cognitive disorders (Nirogi, Bandyala, Gangadasari, & Khagga, 2016).
Pharmacokinetics and Drug Metabolism
- Research on the oxidative metabolism of a novel antidepressant, Lu AA21004, a compound structurally similar to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, identified the key enzymes involved in its biotransformation, contributing to the understanding of its pharmacokinetics (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Antipsychotic Potential
- Certain (piperazin-1-yl-phenyl)-arylsulfonamides, closely related to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, have been synthesized and identified for their high affinity towards serotonin receptors, indicating their potential as atypical antipsychotic agents (Park, Kim, Park, Choi, & Seong, 2010).
Antibacterial Activities
- Piperazine derivatives, including those with structural similarities to 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine, have been synthesized and demonstrated to exhibit antibacterial activities, indicating their potential in antibacterial drug development (Qi, 2014).
Antagonists for Adenosine Receptors
- A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as potent A2B adenosine receptor antagonists. This research highlights the utility of piperazine derivatives in targeting specific receptors (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Crystallography and Molecular Structure
- The crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, a structurally related compound, was determined, providing insights into the molecular configuration and interactions of such compounds (Naveen, Sridhar, Prasad, Kumar, Prasad, Thimmegowda, & Rangappa, 2007).
Antibacterial Agents
- The development and antibacterial activity of pyrido(2,3-d)pyrimidine antibacterial agents, incorporating piperazine derivatives, exemplify the use of these compounds in addressing bacterial infections (Matsumoto & Minami, 1975).
properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-7-9-13(10-8-12)19(16,17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWOGZQRNEIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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